![molecular formula C9H10N2O6S B2938142 Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate CAS No. 1774901-38-0](/img/structure/B2938142.png)

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

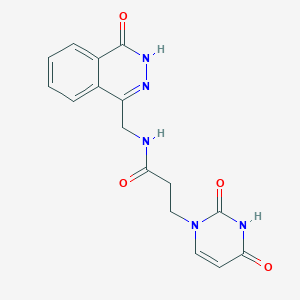

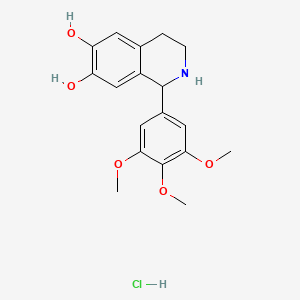

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is a chemical compound with the linear formula C9H10N2O4 . It is also known by its IUPAC name, ethyl (3-nitro-2-pyridinyl)acetate .

Synthesis Analysis

The synthesis of nitropyridine derivatives, which includes Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion .Molecular Structure Analysis

The molecular structure of Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is represented by the InChI code1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule . Chemical Reactions Analysis

The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate has a molecular weight of 210.19 . It is stored in a sealed, dry environment at room temperature . The compound can exist in either solid or liquid form .Scientific Research Applications

Synthesis of Potential Anticancer Agents

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown potential as anticancer agents. These compounds were tested for their effects on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).

Chemical Engineering and Distillation Processes

This compound plays a role in the separation of azeotropic mixtures, specifically in the context of isopropyl alcohol and ethyl acetate, which are used in producing degradable and renewable fuel. Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is involved in the extractive distillation process, which is essential for separating these binary mixtures (Zhang et al., 2020).

Kinetic Study in Esterification Processes

The compound is used in studies involving the esterification of acetic acid and ethanol, serving as a catalyst in these reactions. This is particularly relevant in the context of producing ethyl acetate, an important chemical and versatile organic solvent (He et al., 2018).

Catalysis in Organic Synthesis

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is used in L-proline-catalyzed reactions for the synthesis of highly substituted thienothiopyrans, which involves creating multiple bonds and stereocenters in a single operation (Indumathi et al., 2010).

Physical Property Prediction in Chemical Mixtures

The compound has been used in studies to predict physical properties like viscosity, density, and refractive index of ternary systems, which include esters and alcohols. This is critical for designing processes in the chemical industry (Mesbah et al., 2017).

Biocontrol Research

In biocontrol research, ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate derivatives are investigated for their potential as eco-friendly biocontrol agents, particularly in the context of mosquito larvicidal activity (Rawani et al., 2014).

Drug Screening Methodologies

The compound is also relevant in the development of drug screening methods, particularly in post-mortem analysis. It is used as an extractant for various types of drugs in viscera (Stevens, 1967).

Safety and Hazards

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 2-(3-nitropyridin-2-yl)sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c1-2-17-8(12)6-18(15,16)9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFXFKYEFMJPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2938059.png)

![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)

![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2938066.png)

![2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2938069.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2938070.png)

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2938074.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2938076.png)

![N-1,3-benzodioxol-5-yl-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2938078.png)

![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2938081.png)